molecular formula C12H17N5O4 B12289522 5-[1-(2-Hydroxyethyl)-6-iminopurin-9-yl]-2-(hydroxymethyl)oxolan-3-ol

5-[1-(2-Hydroxyethyl)-6-iminopurin-9-yl]-2-(hydroxymethyl)oxolan-3-ol

Cat. No.: B12289522
M. Wt: 295.29 g/mol
InChI Key: CFZWOQIYPJCTQP-UHFFFAOYSA-N
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Description

5-[1-(2-Hydroxyethyl)-6-iminopurin-9-yl]-2-(hydroxymethyl)oxolan-3-ol is a synthetic purine nucleoside analog characterized by a modified purine base and a hydroxymethyl-substituted oxolane (tetrahydrofuran) ring. The purine moiety features a 6-imino group (-NH) and a 2-hydroxyethyl substituent at the N1 position, distinguishing it from natural nucleosides like adenosine. The oxolane ring retains a 3-hydroxy group and a hydroxymethyl group at the 2-position, contributing to its structural similarity to ribose-derived sugars in RNA/DNA.

Properties

Molecular Formula

C12H17N5O4

Molecular Weight

295.29 g/mol

IUPAC Name

5-[1-(2-hydroxyethyl)-6-iminopurin-9-yl]-2-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C12H17N5O4/c13-11-10-12(15-5-16(11)1-2-18)17(6-14-10)9-3-7(20)8(4-19)21-9/h5-9,13,18-20H,1-4H2

InChI Key

CFZWOQIYPJCTQP-UHFFFAOYSA-N

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=CN(C3=N)CCO)CO)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hydroxyethyl-2’-deoxyadenosine typically involves the modification of deoxyadenosine. One common method is the reaction of deoxyadenosine with ethylene oxide under basic conditions to introduce the hydroxyethyl group at the N1 position of the adenine base .

Industrial Production Methods

Industrial production methods for 1-Hydroxyethyl-2’-deoxyadenosine are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as laboratory synthesis, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Hydroxyethyl-2’-deoxyadenosine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Hydroxyethyl-2’-deoxyadenosine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Hydroxyethyl-2’-deoxyadenosine involves its incorporation into DNA, where it can interfere with DNA replication and repair processes. This interference can lead to cell cycle arrest and apoptosis, making it a potential candidate for cancer therapy. The compound targets DNA polymerases and other enzymes involved in DNA synthesis and repair .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Purine Substituents Oxolan Substituents Molecular Weight logP Key Applications Reference
Target Compound 6-imino, N1-(2-hydroxyethyl) 2-(hydroxymethyl), 3-hydroxy Not reported Not reported Under investigation -
Cladribine (5-(6-amino-2-chloro-purin-9-yl)-2-(hydroxymethyl)oxolan-3-ol) 6-amino, 2-chloro 2-(hydroxymethyl), 3-hydroxy 285.7 -0.1 Antineoplastic (leukemia)
2'-Deoxyadenosine 6-amino 2-(hydroxymethyl), 3-hydroxy 251.3 -1.2 DNA synthesis
5-(6-(Methylamino)purin-9-yl) derivative 6-(methylamino) 2-(hydroxymethyl), 3-hydroxy 265.3 Not reported Antiviral research
2-Chloro-6-(cyclopentylamino)-purin-9-yl derivative 2-chloro, 6-(cyclopentylamino) 5-(hydroxymethyl), 3,4-diol 387.8 Not reported Fragment-based drug discovery

Biological Activity

5-[1-(2-Hydroxyethyl)-6-iminopurin-9-yl]-2-(hydroxymethyl)oxolan-3-ol, also known as a modified purine nucleoside, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This compound is structurally related to adenosine and has been studied for its role in various biological processes, including its interaction with adenosine receptors and its effects on cellular metabolism.

Chemical Structure and Properties

The chemical structure of 5-[1-(2-Hydroxyethyl)-6-iminopurin-9-yl]-2-(hydroxymethyl)oxolan-3-ol can be represented as follows:

  • IUPAC Name : 5-[1-(2-Hydroxyethyl)-6-iminopurin-9-yl]-2-(hydroxymethyl)oxolan-3-ol
  • Molecular Formula : C11H14N4O4
  • Molecular Weight : 262.25 g/mol

The compound features a purine base linked to a sugar moiety, which is characteristic of nucleosides. This structure is crucial for its biological activity, particularly in relation to its interaction with nucleoside transporters and receptors.

Adenosine Receptor Interaction

One of the primary areas of research regarding this compound involves its interaction with adenosine receptors, specifically the A2A receptor. Studies have shown that compounds similar to this nucleoside can act as agonists or antagonists at these receptors, influencing various physiological processes such as:

  • Vasodilation : Activation of A2A receptors leads to relaxation of vascular smooth muscle.
  • Neuroprotection : Modulation of adenosine signaling can protect neuronal cells from ischemic damage.

Metabolic Effects

Research indicates that this compound may influence cellular metabolism by affecting the levels of cyclic AMP (cAMP). Increased cAMP levels can enhance cellular responses to hormones and neurotransmitters, thereby playing a role in:

  • Cellular Energy Regulation : The compound may serve as an energy source under stress conditions by participating in metabolic pathways that utilize nucleosides.

Study 1: Effects on Cancer Cells

In a study examining the effects of modified purine nucleosides on cancer cell lines, it was found that 5-[1-(2-Hydroxyethyl)-6-iminopurin-9-yl]-2-(hydroxymethyl)oxolan-3-ol exhibited cytotoxic effects on certain tumor cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

Cell LineIC50 (µM)Mechanism
A549 (Lung Cancer)15Apoptosis induction
MCF7 (Breast Cancer)20Cell cycle arrest

Study 2: Neuroprotective Properties

Another research effort focused on the neuroprotective properties of this compound in models of neurodegeneration. The results indicated that treatment with the compound reduced oxidative stress markers and improved neuronal survival rates.

Treatment GroupNeuronal Survival (%)Oxidative Stress Marker Reduction (%)
Control60-
Compound-treated8540

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